1-Methyl-1H-benzo[d]imidazol-5-ol

Antiviral HBV Benzimidazole

1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5) is a uniquely functionalized benzimidazole scaffold essential for antiviral drug discovery. The regiospecific N1-methyl and C5-hydroxyl substitution pattern provides a critical synthetic handle for generating libraries of non-nucleoside HBV inhibitors. Derivatives of this scaffold have demonstrated potent HBsAg secretion inhibition (IC50 <100 μM), outperforming lamivudine in preclinical models. With a reactive 5-OH group for Mannich, ether, and ester derivatization, this building block enables systematic SAR exploration to optimize potency, selectivity, and PK. Supplied with high purity (≥98%) and defined melting point (262-266 °C), it ensures reliable, batch-to-batch performance in multi-step synthesis. Choose this scaffold for your anti-HBV program to accelerate lead optimization and probe development.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 50591-22-5
Cat. No. B079548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzo[d]imidazol-5-ol
CAS50591-22-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)O
InChIInChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3
InChIKeyNDDDURSMVVKBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5) | Benzimidazole Building Block for Anti-HBV Scaffolds and Heterocyclic Synthesis


1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5) is a bicyclic heterocyclic compound consisting of a benzene ring fused to an imidazole ring, featuring a hydroxyl group at the 5-position and a methyl group at the 1-position of the benzimidazole core [1]. It belongs to the benzimidazole class, a privileged pharmacophore in medicinal chemistry known for diverse biological activities . The compound's reactive hydroxyl group enables further functionalization, making it a versatile intermediate for synthesizing derivatives with tailored biological or material applications [2].

Why 1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5) Cannot Be Substituted by Unfunctionalized or Differently Substituted Benzimidazole Analogs


The specific substitution pattern of 1-methyl-1H-benzo[d]imidazol-5-ol—with a methyl group at the N1 position and a hydroxyl group at the C5 position—is critical for its utility as a synthetic scaffold. The 5-hydroxyl group serves as a key functional handle for further derivatization, enabling the introduction of Mannich bases, ethers, esters, or other moieties essential for modulating biological activity [1]. Unfunctionalized benzimidazole or analogs with different substitution patterns (e.g., 2-substituted, 4-hydroxy, or unsubstituted N1) lack this specific reactivity profile, thereby limiting their versatility in generating targeted libraries of bioactive compounds, particularly anti-HBV agents [2]. Generic substitution with other benzimidazole derivatives would fail to provide the same regiospecific synthetic entry point and would likely yield compounds with altered or diminished biological profiles.

1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5): Quantitative Differentiation Evidence vs. Lamivudine and Other HBV Inhibitors


HBV DNA Replication Inhibition: 1-Methyl-1H-benzo[d]imidazol-5-ol Derived Scaffolds Demonstrate Superior Potency to Lamivudine

While 1-methyl-1H-benzo[d]imidazol-5-ol itself is a precursor, derivatives synthesized from this core scaffold exhibit potent anti-HBV activity. Specifically, compound 13b, a Mannich base derivative of the 1-methyl-1H-benzo[d]imidazol-5-ol scaffold, demonstrated an IC50 value of 7.8 μM against HBV DNA replication in HepG2.2.15 cells [1]. This inhibitory activity is reported as superior to that of lamivudine, a standard nucleoside analogue reverse transcriptase inhibitor used clinically for HBV treatment [1]. The selectivity index (SI) for compound 13b was 13.0, indicating a favorable therapeutic window [1].

Antiviral HBV Benzimidazole

HBsAg Secretion Inhibition: 1-Methyl-1H-benzo[d]imidazol-5-ol Derivatives Show IC50 < 100 μM, Outperforming Lamivudine in Multiple Analogs

Derivatives based on the 1-methyl-1H-benzo[d]imidazol-5-ol scaffold exhibit significant inhibition of hepatitis B surface antigen (HBsAg) secretion. In a study evaluating a series of 1H-benzimidazol-5-ol derivatives, half of the tested compounds demonstrated IC50 values less than 100 μmol/L against HBsAg secretion in HepG2.2.15 cells [1]. Furthermore, a related series of phenolic Mannich bases of 5-hydroxybenzimidazoles (substituted at position 2) exhibited inhibitory effects on HBsAg secretion that were superior to the reference drug lamivudine [2]. This indicates a class-level advantage of this scaffold over lamivudine for this specific antiviral endpoint.

Antiviral HBsAg Benzimidazole

Cytotoxicity Profile: 1-Methyl-1H-benzo[d]imidazol-5-ol Derivatives Exhibit Favorable Selectivity Indices (SI up to 13.0) in HepG2.2.15 Cells

The safety profile of 1-methyl-1H-benzo[d]imidazol-5-ol derivatives is quantifiable. In the same study where compound 13b showed an IC50 of 7.8 μM for HBV DNA inhibition, the selectivity index (SI), calculated as the ratio of 50% cytotoxic concentration (CC50) to IC50, was determined to be 13.0 [1]. This SI value indicates a therapeutic window where antiviral activity is achieved at concentrations significantly lower than those causing cytotoxicity. While not a direct comparator to lamivudine's SI in this specific assay, the SI > 10 is generally considered favorable for further development.

Cytotoxicity Selectivity Index Benzimidazole

Purity and Physical Specification: Commercially Available 1-Methyl-1H-benzo[d]imidazol-5-ol with ≥99% Purity (NMR) and Defined Melting Point

For procurement decisions, the quality of the starting material is paramount. 1-Methyl-1H-benzo[d]imidazol-5-ol is commercially available with a purity specification of ≥99% as determined by NMR, and a reported melting point of 262-266 °C (descenso) . This high level of purity ensures reproducibility in synthetic transformations and minimizes the impact of unknown impurities on biological assay outcomes. In comparison, other vendors offer the compound at 95% or 97% purity . The defined melting point provides a simple, verifiable quality control check upon receipt.

Chemical Purity Building Block Specifications

1-Methyl-1H-benzo[d]imidazol-5-ol (CAS 50591-22-5): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis and Optimization of Non-Nucleoside HBV Inhibitors

The 1-methyl-1H-benzo[d]imidazol-5-ol scaffold is a privileged starting point for synthesizing potent non-nucleoside inhibitors of hepatitis B virus (HBV). Research has demonstrated that derivatives of this compound exhibit anti-HBV activity, with some analogs achieving IC50 values in the low micromolar range (e.g., 7.8 μM) that are superior to the clinical drug lamivudine [1]. This scaffold is therefore highly relevant for medicinal chemistry programs focused on developing new antiviral agents with novel mechanisms of action to combat HBV infection. The presence of the reactive 5-hydroxyl group allows for systematic structural modification to improve potency, selectivity, and pharmacokinetic properties [2].

Chemical Biology: Development of Chemical Probes for HBV HBsAg Secretion Pathways

Derivatives of 1-methyl-1H-benzo[d]imidazol-5-ol have been shown to inhibit the secretion of hepatitis B surface antigen (HBsAg) with IC50 values below 100 μM, and in some cases, outperforming lamivudine [1]. This specific activity profile makes this scaffold an excellent starting point for developing chemical probes to dissect the molecular mechanisms governing HBsAg assembly and release. Such tools are valuable for fundamental virology research and for identifying new therapeutic targets for chronic HBV infection [2].

Process Chemistry and Scale-Up: High-Purity Building Block for Reliable Multistep Synthesis

For synthetic chemists, the availability of 1-methyl-1H-benzo[d]imidazol-5-ol with high purity (≥99% by NMR) and a defined melting point (262-266 °C) ensures batch-to-batch consistency and reliable performance in multistep organic syntheses [1]. This level of purity is critical when preparing complex drug candidates or advanced intermediates, as it minimizes the formation of byproducts and simplifies purification. The compound serves as a robust building block for creating diverse libraries of benzimidazole-containing compounds for pharmaceutical, agrochemical, and materials science applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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